Comparative Thermodynamic Stability: SF₂ Half-Life at 298 K vs. S₂F₂ Isomers
SF₂ exhibits significantly lower kinetic stability compared to the thiothionyl fluoride isomer (S=SF₂). Under favorable surface-controlled conditions at 298 K and reduced pressure (~13 mbar), SF₂ undergoes decomposition with a half-life of approximately 10 hours, primarily yielding SF₄ and SSF₂ [1]. In contrast, the S=SF₂ isomer of disulfur difluoride demonstrates thermal stability up to 250 °C before undergoing disproportionation [2]. This stark difference in ambient-temperature persistence underscores SF₂'s transient nature and the necessity for in situ generation in synthetic workflows.
| Evidence Dimension | Decomposition Half-Life at 298 K |
|---|---|
| Target Compound Data | Half-life (t₁/₂) = ~10 hours for decomposition to SF₄ + SSF₂ at p ~13 mbar |
| Comparator Or Baseline | S=SF₂ (thiothionyl fluoride): stable up to 250 °C; no detectable decomposition at 298 K |
| Quantified Difference | SF₂ decomposes measurably at room temperature (t₁/₂ ≈ 10 h); S=SF₂ exhibits thermal stability >250 °C |
| Conditions | Gas phase; surface-dependent kinetics; IR and mass spectroscopic monitoring at 298 K and ~13 mbar pressure |
Why This Matters
This quantifies the handling and storage constraints: SF₂ cannot be procured as a shelf-stable reagent and must be generated in situ, directly impacting experimental design and equipment requirements.
- [1] W. Gombler, F. Seel, and H. Vogt, 'The unusual chemical equilibria F₃SSF ⇌ 2 SF₂ and CF₃SF₂SCF₃ ⇌ 2CF₃SF', Journal of Fluorine Chemistry, Vol. 26, Issues 3–4, 1984, pp. 289–310. View Source
- [2] N.N. Greenwood and A. Earnshaw, 'Chemistry of the Elements', 2nd ed., Butterworth-Heinemann, 1997, Chapter 15, pp. 683–715. View Source
